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Compound of Interest

2-(3-Oxopiperazin-1-yl)acetic acid
Compound Name:

hydrochloride
CAS No.: 2060053-75-8
Cat. No.: B2487243

Get Quote

Executive Summary

CAS 2060053-75-8, chemically identified as JNJ-74699157 (or ARS-3248), is a synthetic small-
molecule pharmacological agent designed as a targeted covalent inhibitor of the KRAS G12C
oncoprotein.[1] Developed jointly by Wellspring Biosciences and Janssen Research &
Development, it represents a second-generation effort to target the historically "undruggable”
KRAS mutant by exploiting the Switch Il Pocket (S-1IP).[1]

While the molecule demonstrated high selectivity and potency in preclinical models, its clinical
development (Phase |, NCT04006301) was terminated due to dose-limiting skeletal muscle
toxicities (specifically Grade 3—4 CPK elevation) and a lack of sufficient efficacy at tolerable
doses.[1] This guide analyzes its chemical architecture, mechanism of action, and the specific
toxicological challenges that defined its lifecycle.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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JNJ-74699157 belongs to a class of atropisomeric quinazoline-based inhibitors derived from
the foundational chemistry of ARS-1620.[1] It is designed to overcome the rapid metabolic
clearance observed in earlier prototypes.

Nomenclature and Identifiers

Parameter Details

CAS Registry Number 2060053-75-8

Primary Code Names JNJ-74699157, ARS-3248

Chemical Class Small Molecule, Covalent Electrophile

Scaffold Type Quinazoline / Heterocyclic Atropisomer

Target KRAS p.G12C (Glycine-12 to Cysteine mutant)

Physicochemical Characteristics

The molecule was optimized for oral bioavailability and stability compared to its predecessor,
ARS-1620.[1]
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Property Characteristic / Value Implication

Forms a covalent bond with

Binding Mode Irreversible Covalent )
the thiol group of Cys12.[1]

Restricted rotation ensures the
Stereochemistry Atropisomeric warhead is pre-positioned for
the target cysteine.

Requires formulation aids

Solubility Low to Moderate (Aqueous) (e.g., amorphous solid
dispersion) for oral delivery.[1]

Designed to resist rapid
] - ] o oxidative metabolism
Metabolic Stability High (Preclinical) o
(CYP3A4) common in first-gen

inhibitors.[1]

The electrophilic moiety
Warhead Acrylamide derivative responsible for the Michael
addition reaction with Cys12.

Mechanism of Action (MoA)

JNJ-74699157 functions as a GDP-state specific covalent inhibitor.[1] Unlike ATP-competitive
kinase inhibitors, it does not compete with the nucleotide (GTP/GDP) directly but binds to an
allosteric pocket that exists only when KRAS is in its inactive (GDP-bound) conformation.[1]

The "Trapping"” Mechanism[1]

e Recognition: The inhibitor binds to the Switch Il Pocket (S-IIP), a shallow hydrophobic groove
near the effector binding region.[1]

e Reaction: The acrylamide warhead is positioned in proximity to the mutant Cysteine 12
residue.

e Locking: A Michael addition reaction occurs, forming a permanent covalent bond.
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o Consequence: The KRAS G12C protein is "trapped" in the inactive GDP-bound state,
preventing the exchange of GDP for GTP.[1] This blocks the interaction with downstream
effectors like RAF, halting the MAPK signaling cascade.[2]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by JNJ-
74699157.[1]
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Caption: JNJ-74699157 covalently locks KRAS G12C in the inactive GDP state, severing
downstream signaling.

Safety Profile & Toxicology (Clinical Findings)

The clinical development of INJ-74699157 was halted primarily due to safety concerns that
emerged during the Phase | dose-escalation study (NCT04006301).[1]

Dose-Limiting Toxicity (DLT)

The primary adverse event leading to trial termination was skeletal muscle toxicity,
characterized by elevated Creatine Phosphokinase (CPK).[1]

) Clinical
Adverse Event Grade (CTCAE) Incidence _ _
Manifestation

Asymptomatic or

symptomatic elevation
Increased CPK Grade 3-4 High of muscle enzymes,

posing a risk of

rhabdomyolysis.[1]

Muscle pain and
Myalgia Grade 1-2 Moderate weakness associated
with CPK spikes.[1]

Generalized asthenia.

[1]

Fatigue Grade 1-2 Common

Mechanism of Toxicity

While KRAS G12C inhibitors are designed to be tumor-specific (since wild-type KRAS lacks
Cys12), off-target effects or specific metabolic liabilities can cause toxicity.[1] The muscle
toxicity observed with JNJ-74699157 is distinct from the gastrointestinal/hepatotoxicity profile of
other G12C inhibitors (e.g., sotorasib).[1]

o Hypothesis: The toxicity may stem from off-target binding to other cysteine-containing
kinases or proteins enriched in skeletal muscle, or a metabolite-driven effect.[1]
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Synthesis & Manufacturing Principles

While the exact proprietary process is confidential, the synthesis of this class of inhibitors
generally follows a convergent route.

Retrosynthetic Analysis

The molecule is typically assembled from three key components:
e The Core Scaffold: A quinazoline or pyrido-pyrimidine ring system.[1]

o The Chiral Amine: Often a piperazine or pyrrolidine derivative that fits into the solvent-
exposed region.[1]

o The Warhead: An acryloyl chloride or similar electrophile introduced in the final step.

General Synthetic Workflow

» Scaffold Construction: Nucleophilic aromatic substitution (SNAr) is used to functionalize the
guinazoline core with the chiral amine.

o Coupling: The core is coupled with a phenol or aryl group that occupies the hydrophobic
pocket (Switch II).

» Acrylation (Critical Step): The final step involves reacting the secondary amine on the
scaffold with acryloyl chloride or an acrylic acid derivative (using coupling agents like HATU)
to install the reactive warhead.

o Control: Temperature must be strictly controlled (<0°C) to prevent polymerization of the
acrylamide.[1]

Experimental Protocols
In Vitro KRAS G12C Binding Assay (Mass Spectrometry)

To verify covalent engagement of JNJ-74699157 with KRAS G12C.[1]

Reagents:
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e Recombinant KRAS G12C protein (GDP-loaded).[1]

e JNJ-74699157 (10 mM DMSO stock).[1]

o Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCI2.[1]

Protocol:

e Incubation: Dilute KRAS G12C protein to 2 uM in reaction buffer.

e Treatment: Add JNJ-74699157 at a 1:1 to 1:10 molar ratio (Protein:Inhibitor).

o Time-Course: Incubate at Room Temperature for 1, 2, and 4 hours.

e Quenching: Stop reaction by adding 0.1% Formic Acid.

e Analysis: Analyze via Intact Protein LC-MS (Liquid Chromatography-Mass Spectrometry).

» Validation: A mass shift of +MW of Inhibitor (approx. +500-600 Da) on the protein peak
confirms covalent adduct formation.[1]

Cellular Phospho-ERK (pERK) Inhibition Assay

To measure potency in a cellular context.[1][3]

Cell Line: NCI-H358 (KRAS G12C mutant NSCLC).[1] Protocol:

e Seeding: Plate 20,000 cells/well in a 96-well plate; incubate overnight.

e Dosing: Treat cells with serial dilutions of INJ-74699157 (0.1 nM to 10 uM) for 2—4 hours.
» Lysis: Remove media and lyse cells with Phospho-Safe extraction buffer.

o Detection: Quantify pERK1/2 and Total ERK levels using an ELISA or AlphaLISA Kit.

o Calculation: Plot pERK/Total ERK ratio vs. log[concentration] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b2487243?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

